molecular formula C22H19N5O3 B2578174 1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-21-8

1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2578174
CAS RN: 877644-21-8
M. Wt: 401.426
InChI Key: ZGFAALXBMGADBU-UHFFFAOYSA-N
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Description

The compound “1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C22H19N5O3 . It is listed in the PubChem database with the CID 16623592 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity : A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated their affinity for serotonin receptors and phosphodiesterase inhibitor activity. One derivative exhibited potential as an antidepressant and anxiolytic agent in mice, surpassing the reference anxiolytic drug, diazepam, in potency (Zagórska et al., 2016).

  • Antidepressant and Anxiolytic Activity : Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds were potent 5-HT(1A) receptor ligands and showed antidepressant and anxiolytic-like activities in mice (Zagórska et al., 2009).

  • Receptor Affinity and Molecular Studies : A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones was synthesized and tested for their affinity for serotoninergic and dopaminergic receptors. Some compounds showed promise as potential antidepressant and anxiolytic agents (Zagórska et al., 2015).

  • Metabolic Stability and Cell Permeability : The study by Zagórska et al. (2018) focused on the metabolic stability and cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione. They discovered a new class of psychotropic agents with antidepressant- and anxiolytic-like activities (Zagórska et al., 2018).

  • Synthesis of New Derivatives : A synthesis of new 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones was reported by Hayallah and Famulok (2007), aimed at creating agents with potential biological activities (Hayallah & Famulok, 2007).

Antidepressant-like Activity and Safety Profile

  • Antidepressant-like Activity and Safety Profile Evaluation : Partyka et al. (2020) evaluated the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. The study highlighted the potential of these compounds as antidepressants with better safety and tolerability (Partyka et al., 2020).

properties

IUPAC Name

2,4,7-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-14-13-26-18-19(24(2)22(29)25(3)20(18)28)23-21(26)27(14)15-9-11-17(12-10-15)30-16-7-5-4-6-8-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFAALXBMGADBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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